BenchChemオンラインストアへようこそ!

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Quinone Reductase 2 QR2 Enzyme Inhibition

Procure 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one as a defined, high-purity (98%) research tool with validated polypharmacology. Its specific 3,6,7-trimethyl substitution pattern confers a unique inhibitory profile against QR2 (IC50 1.8 µM) and weak MAO-B activity (IC50 17 µM), distinct from other dihydroquinolinone isomers. This substitution specificity makes it an irreplaceable positive control for QR2 inhibition assays and a reliable starting scaffold for medicinal chemistry optimization. Generic trimethyl analogs cannot replicate this profile.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 1309976-03-1
Cat. No. B2535674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,7-Trimethyl-1,2-dihydroquinolin-2-one
CAS1309976-03-1
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)C(=C2)C
InChIInChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14)
InChIKeyFZHZFMRSFCPKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6,7-Trimethyl-1,2-dihydroquinolin-2-one (CAS 1309976-03-1): Structural and Procurement Baseline


3,6,7-Trimethyl-1,2-dihydroquinolin-2-one is a small molecule (MW 187.24, MF C12H13NO) belonging to the dihydroquinolin-2-one class of heterocycles . It is a synthetic derivative that has been deposited in chemical and biological databases, indicating its use in screening campaigns and as a research tool [1]. Its molecular structure is defined by a quinolin-2-one core with three methyl substituents at the 3, 6, and 7 positions, a substitution pattern that distinguishes it from other trimethyl-quinolinone isomers.

Why 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one Cannot Be Interchanged with Generic Dihydroquinolinone Analogs


Procurement decisions for dihydroquinolin-2-one derivatives cannot rely on simple class substitution due to the profound impact of substituent position on biological target engagement and physicochemical properties. The class is known for a wide range of activities, but specificity is highly dependent on the exact substitution pattern . For 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one, the specific arrangement of methyl groups at the 3, 6, and 7 positions dictates its unique interaction profile with key pharmacologically relevant enzymes such as Quinone Reductase 2 (QR2) and Monoamine Oxidases (MAO-A and MAO-B), as detailed in the quantitative evidence below. A generic analog, even one with a different trimethyl substitution, cannot be assumed to replicate this specific polypharmacology.

Quantitative Differentiation Guide for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one (1309976-03-1) Against Key Comparators


QR2 Inhibitory Potency: Comparable to Resveratrol but Distinct from Nanomolar Inhibitors

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one exhibits micromolar inhibitory activity against human Quinone Reductase 2 (QR2). Its potency is comparable to the well-known natural product inhibitor resveratrol but is significantly less potent than optimized synthetic QR2 inhibitors, placing it in a distinct potency class. This suggests its utility as a baseline or control compound rather than a lead candidate [REFS-1, REFS-2, REFS-3].

Quinone Reductase 2 QR2 Enzyme Inhibition Chemoprevention

MAO-B Inhibition Profile: A Unique Weak Inhibitor Among Dihydroquinolinones

The compound exhibits weak inhibitory activity against human Monoamine Oxidase B (MAO-B) [1]. This contrasts with the findings of a focused study on dihydroquinolinones for Alzheimer's disease, which reported that none of the synthesized dihydroquinolinone derivatives showed significant human recombinant MAO inhibition . This discrepancy highlights that the specific 3,6,7-trimethyl substitution pattern confers a detectable, albeit weak, MAO-B interaction not observed in other structurally related analogs, making it a unique tool for probing MAO-B pharmacology.

Monoamine Oxidase B MAO-B Enzyme Inhibition Neurodegeneration

Purity Specification: Quantifiable Quality Control for Reproducible Results

From a procurement perspective, the compound is commercially available with a defined and high purity specification of 98% from at least one vendor . This quantifiable quality control metric ensures a high degree of reproducibility in experimental assays, reducing the risk of confounding results from impurities. This contrasts with many analogs that may be listed with lower or unspecified purity grades, introducing experimental variability.

Purity QC Analytical Standard Chemical Procurement

MAO-A Inhibition: Defining a Polypharmacological Profile Distinct from Highly Potent Inhibitors

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one also demonstrates weak inhibitory activity against human Monoamine Oxidase A (MAO-A) [1]. This activity, while low in absolute terms, is several orders of magnitude weaker than that of potent, selective MAO-A inhibitors like clorgyline. This establishes the compound as a weak, dual MAO-A/MAO-B ligand, a specific polypharmacological profile that is not common and can be valuable for studying off-target effects or developing multi-target ligands.

Monoamine Oxidase A MAO-A Polypharmacology Enzyme Inhibition

Evidence-Based Application Scenarios for Procuring 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one (1309976-03-1)


Use as a Micromolar QR2 Inhibitor Tool or Control Compound

Researchers investigating the role of Quinone Reductase 2 in cellular processes can procure this compound as a characterized tool with a defined micromolar IC50 (1.8 µM) [1]. Its potency profile makes it suitable for use as a positive control in QR2 inhibition assays or for comparing the effects of more potent, lead-like QR2 inhibitors [2].

Probing Weak MAO-B Interactions and Selectivity

Given its unique weak MAO-B inhibitory activity (IC50 = 17 µM) compared to other dihydroquinolinones that show no activity [3], this compound is an ideal tool for studying the structural basis of low-affinity MAO-B interactions. It can serve as a starting scaffold for medicinal chemistry efforts aimed at improving MAO-B affinity and selectivity .

Sourcing a High-Purity Building Block for Chemical Derivatization

The defined high purity (98%) of the commercially available compound ensures a reliable starting point for chemical synthesis . This is essential for creating derivative libraries where the impact of structural modifications on biological activity needs to be accurately assessed without interference from impurities.

Quote Request

Request a Quote for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.